molecular formula C9H11NO B11925027 (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol

(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol

Katalognummer: B11925027
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: HTHIHJJKFYXSOQ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core with a hydroxyl group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. Another approach involves the asymmetric reduction of 1,2,3,4-tetrahydroisoquinoline-4-one using chiral reducing agents.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and reaction conditions that ensure the selective formation of the desired (S)-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 1,2,3,4-tetrahydroisoquinoline-4-one.

    Reduction: Formation of fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a chiral building block in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the central nervous system, modulating neurotransmitter levels and influencing neuronal activity. The hydroxyl group at the 4th position plays a crucial role in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    ®-1,2,3,4-Tetrahydroisoquinolin-4-ol: The enantiomer of the (S)-form, with different biological activities and properties.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the hydroxyl group, exhibiting different reactivity and applications.

    4-Hydroxyisoquinoline: A structurally related compound with a hydroxyl group at a different position, leading to distinct chemical and biological properties.

Uniqueness: (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol is unique due to its chiral nature and the presence of the hydroxyl group at the 4th position. This specific configuration imparts unique biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Eigenschaften

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

(4S)-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m1/s1

InChI-Schlüssel

HTHIHJJKFYXSOQ-SECBINFHSA-N

Isomerische SMILES

C1[C@H](C2=CC=CC=C2CN1)O

Kanonische SMILES

C1C(C2=CC=CC=C2CN1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.